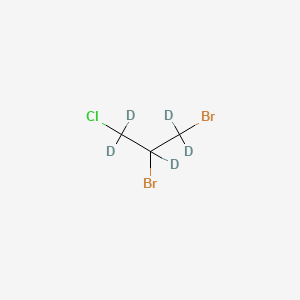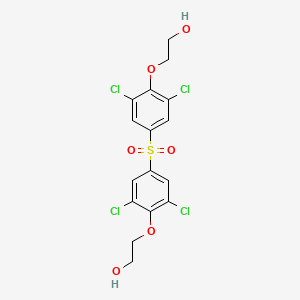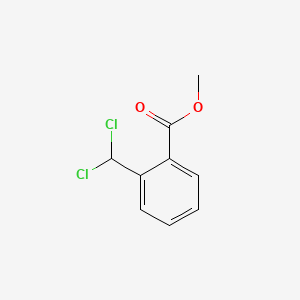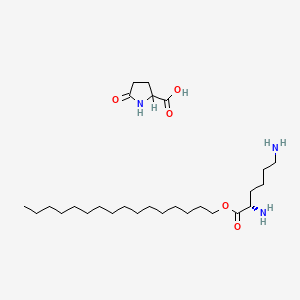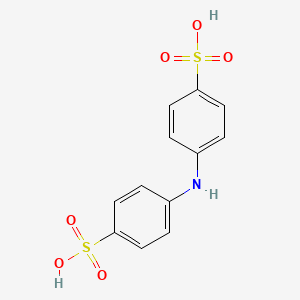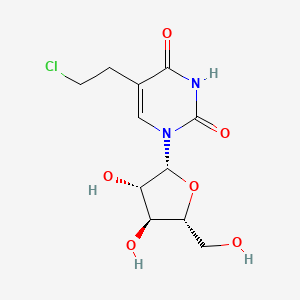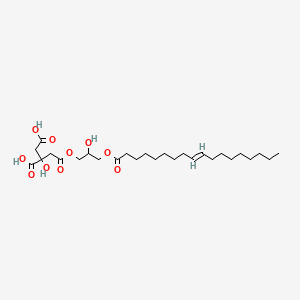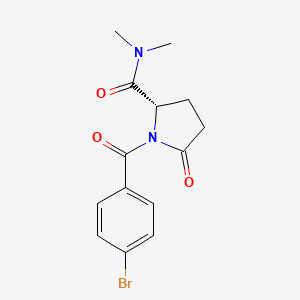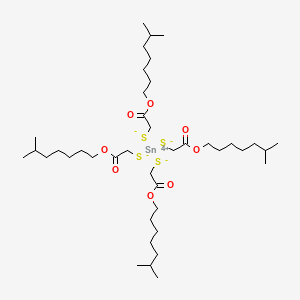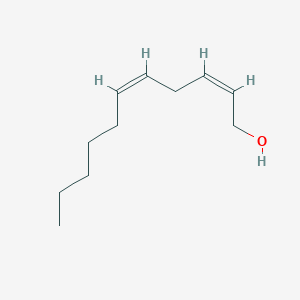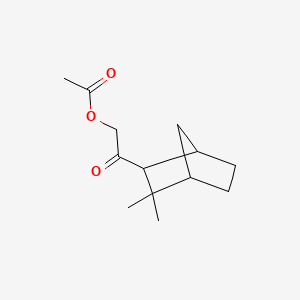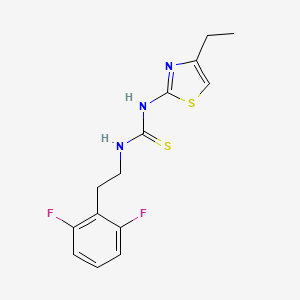
Thiourea, N-(2-(2,6-difluorophenyl)ethyl)-N'-(4-ethyl-2-thiazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, N-(2-(2,6-difluorophenyl)ethyl)-N’-(4-ethyl-2-thiazolyl)- is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, features a unique combination of a difluorophenyl group and a thiazolyl group, which may impart specific chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(2-(2,6-difluorophenyl)ethyl)-N’-(4-ethyl-2-thiazolyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One possible route could involve the reaction of 2,6-difluorophenylethylamine with 4-ethyl-2-thiazolyl isothiocyanate in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature, pressure, and reaction time, would need to be optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Thiourea, N-(2-(2,6-difluorophenyl)ethyl)-N’-(4-ethyl-2-thiazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of corresponding amines or thiols.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary based on the specific reaction type and desired products.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or thiols.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology or biochemistry.
Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.
Industry: The compound could be used in the development of new materials or as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action for Thiourea, N-(2-(2,6-difluorophenyl)ethyl)-N’-(4-ethyl-2-thiazolyl)- would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Thiourea, N-(2-(2,6-difluorophenyl)ethyl)-N’-(4-ethyl-2-thiazolyl)- might include other thioureas with different substituents, such as:
- Thiourea, N-(2-phenylethyl)-N’-(4-methyl-2-thiazolyl)-
- Thiourea, N-(2-(2-chlorophenyl)ethyl)-N’-(4-ethyl-2-thiazolyl)-
Uniqueness
The uniqueness of Thiourea, N-(2-(2,6-difluorophenyl)ethyl)-N’-(4-ethyl-2-thiazolyl)- lies in its specific combination of functional groups, which may impart distinct chemical and biological properties compared to other thioureas. This could include differences in reactivity, stability, and biological activity.
Propiedades
Número CAS |
149487-86-5 |
|---|---|
Fórmula molecular |
C14H15F2N3S2 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
1-[2-(2,6-difluorophenyl)ethyl]-3-(4-ethyl-1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C14H15F2N3S2/c1-2-9-8-21-14(18-9)19-13(20)17-7-6-10-11(15)4-3-5-12(10)16/h3-5,8H,2,6-7H2,1H3,(H2,17,18,19,20) |
Clave InChI |
JOHAYHVXYQNTLV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CSC(=N1)NC(=S)NCCC2=C(C=CC=C2F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


